molecular formula C22H29Cl2NO8 B13430760 (1R,2R,3S,5S)-3-(3,4-dichlorophenyl)-2-(methoxymethyl)-8-methyl-8-azabicyclo[3.2.1]octane;2-hydroxypropane-1,2,3-tricarboxylic acid

(1R,2R,3S,5S)-3-(3,4-dichlorophenyl)-2-(methoxymethyl)-8-methyl-8-azabicyclo[3.2.1]octane;2-hydroxypropane-1,2,3-tricarboxylic acid

Cat. No.: B13430760
M. Wt: 506.4 g/mol
InChI Key: WQADQTGDTJDILR-NEDKYFLZSA-N
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Description

The compound (1R,2R,3S,5S)-3-(3,4-dichlorophenyl)-2-(methoxymethyl)-8-methyl-8-azabicyclo[3.2.1]octane;2-hydroxypropane-1,2,3-tricarboxylic acid is a complex organic molecule. It features a bicyclic structure with multiple chiral centers and functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of the bicyclic core and the introduction of the dichlorophenyl and methoxymethyl groups. Common synthetic routes may involve:

    Cyclization Reactions: Formation of the bicyclic structure through intramolecular cyclization.

    Substitution Reactions: Introduction of the dichlorophenyl group via electrophilic aromatic substitution.

    Functional Group Modifications: Addition of the methoxymethyl group through nucleophilic substitution.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include:

    Catalysis: Use of catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Implementation of advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding complex organic reactions.

Biology

In biology, the compound may be used to study enzyme interactions and metabolic pathways due to its multiple functional groups and chiral centers.

Medicine

In medicine, the compound could be investigated for its potential therapeutic effects, particularly if it interacts with specific biological targets.

Industry

In industry, the compound might be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include:

    Binding to Active Sites: The compound may bind to the active sites of enzymes, inhibiting or activating their function.

    Signal Transduction: It could participate in signal transduction pathways, affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R,3S,5S)-3-(3,4-dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane: Lacks the methoxymethyl group.

    (1R,2R,3S,5S)-3-(3,4-dichlorophenyl)-2-(hydroxymethyl)-8-methyl-8-azabicyclo[3.2.1]octane: Contains a hydroxymethyl group instead of methoxymethyl.

Uniqueness

The presence of the methoxymethyl group in (1R,2R,3S,5S)-3-(3,4-dichlorophenyl)-2-(methoxymethyl)-8-methyl-8-azabicyclo[3.2.1]octane;2-hydroxypropane-1,2,3-tricarboxylic acid adds to its unique reactivity and potential biological activity, distinguishing it from similar compounds.

Properties

Molecular Formula

C22H29Cl2NO8

Molecular Weight

506.4 g/mol

IUPAC Name

(1R,2R,3S,5S)-3-(3,4-dichlorophenyl)-2-(methoxymethyl)-8-methyl-8-azabicyclo[3.2.1]octane;2-hydroxypropane-1,2,3-tricarboxylic acid

InChI

InChI=1S/C16H21Cl2NO.C6H8O7/c1-19-11-4-6-16(19)13(9-20-2)12(8-11)10-3-5-14(17)15(18)7-10;7-3(8)1-6(13,5(11)12)2-4(9)10/h3,5,7,11-13,16H,4,6,8-9H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t11-,12+,13+,16+;/m0./s1

InChI Key

WQADQTGDTJDILR-NEDKYFLZSA-N

Isomeric SMILES

CN1[C@H]2CC[C@@H]1[C@@H]([C@H](C2)C3=CC(=C(C=C3)Cl)Cl)COC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Canonical SMILES

CN1C2CCC1C(C(C2)C3=CC(=C(C=C3)Cl)Cl)COC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Origin of Product

United States

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